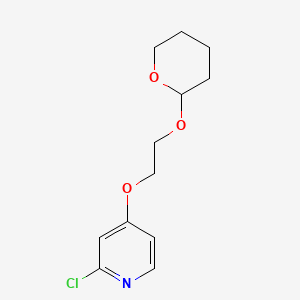
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a tetrahydropyran-2-yloxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with tetrahydro-2H-pyran-2-yl-oxyethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The tetrahydropyran ring can be oxidized to form corresponding lactones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of lactones.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine involves its interaction with specific molecular targets. The chloro group and the tetrahydropyran moiety contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-hydroxypyridine: Lacks the tetrahydropyran-2-yloxyethoxy group, making it less versatile in certain reactions.
4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness
2-Chloro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridine is unique due to the presence of both the chloro group and the tetrahydropyran-2-yloxyethoxy group
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-chloro-4-[2-(oxan-2-yloxy)ethoxy]pyridine |
InChI |
InChI=1S/C12H16ClNO3/c13-11-9-10(4-5-14-11)15-7-8-17-12-3-1-2-6-16-12/h4-5,9,12H,1-3,6-8H2 |
InChI Key |
UQXPZGPSHXXLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















